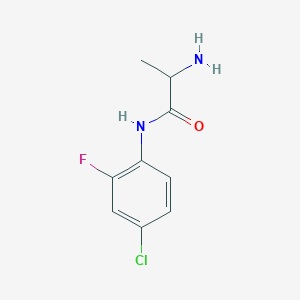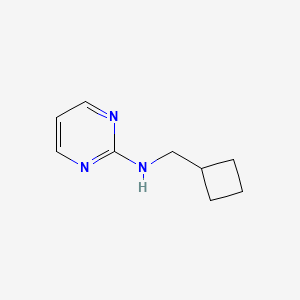![molecular formula C15H17NO B7540848 [3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)
[3-(2-Phenylethylamino)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Phenylethylamino)phenyl]methanol, also known as PEPA, is a chemical compound that belongs to the class of phenylethanolamines. It is a synthetic compound that is used in scientific research to study the effects of drugs on the central nervous system. PEPA is a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory.
作用機序
[3-(2-Phenylethylamino)phenyl]methanol binds to the AMPA receptor and activates it, leading to an influx of calcium ions into the neuron. This influx of calcium ions triggers a series of intracellular signaling pathways that result in changes in synaptic strength and plasticity. These changes are thought to underlie the processes of learning and memory.
Biochemical and Physiological Effects:
[3-(2-Phenylethylamino)phenyl]methanol has been shown to enhance synaptic transmission and plasticity in the hippocampus, a brain region that is important for learning and memory. It has also been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, [3-(2-Phenylethylamino)phenyl]methanol has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using [3-(2-Phenylethylamino)phenyl]methanol in lab experiments is that it is a potent and selective agonist of the AMPA receptor, allowing researchers to study the effects of AMPA receptor activation in a controlled manner. However, one limitation is that [3-(2-Phenylethylamino)phenyl]methanol is not a natural compound and may not accurately reflect the effects of endogenous ligands on the AMPA receptor.
将来の方向性
There are several future directions for research on [3-(2-Phenylethylamino)phenyl]methanol. One area of interest is the development of drugs that target the AMPA receptor for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the study of the role of the AMPA receptor in other brain regions and its potential involvement in other neurological disorders. Additionally, researchers may investigate the effects of other compounds that modulate the AMPA receptor, such as negative allosteric modulators, to gain a more complete understanding of the role of the AMPA receptor in synaptic plasticity and learning and memory.
合成法
[3-(2-Phenylethylamino)phenyl]methanol can be synthesized by reacting N-(2-hydroxyethyl)-3-iodoaniline with 2-bromobenzyl bromide in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield [3-(2-Phenylethylamino)phenyl]methanol.
科学的研究の応用
[3-(2-Phenylethylamino)phenyl]methanol is used in scientific research to study the effects of drugs on the central nervous system. It is a potent agonist of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory. By studying the effects of [3-(2-Phenylethylamino)phenyl]methanol on the AMPA receptor, researchers can gain insights into the mechanisms underlying these processes and develop new drugs to treat disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
[3-(2-phenylethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-12-14-7-4-8-15(11-14)16-10-9-13-5-2-1-3-6-13/h1-8,11,16-17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDGRVJRNXWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylethylamino)phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)


![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)